molecular formula C18H26N2O3S B1680054 Delequamine CAS No. 119813-87-5

Delequamine

Cat. No.: B1680054
CAS No.: 119813-87-5
M. Wt: 350.5 g/mol
InChI Key: JKDBLHWERQWYKF-JLSDUUJJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delequamine involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the reaction of a precursor compound with a suitable reagent to form the desired product. The reaction conditions typically include controlled temperature, pressure, and the use of catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Delequamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Delequamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Studied for its potential therapeutic effects in conditions such as colorectal cancer and mental retardation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Delequamine exerts its effects primarily through its role as an alpha-2 adrenergic receptor antagonist. By blocking these receptors, this compound increases the release of norepinephrine, which in turn enhances neurotransmission and modulates various physiological responses. This mechanism is particularly relevant in the context of sexual response and arousal, where this compound has been shown to facilitate erection by enhancing nitric oxide release and smooth muscle relaxation .

Comparison with Similar Compounds

Delequamine is unique in its selective inhibition of TNIK and its potent alpha-2 adrenergic receptor antagonism. Similar compounds include:

In comparison, this compound’s specificity for TNIK and its potent inhibitory effects make it a valuable compound for targeted research applications.

Properties

CAS No.

119813-87-5

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine

InChI

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1

InChI Key

JKDBLHWERQWYKF-JLSDUUJJSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2

SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2

Appearance

Solid powder

119905-05-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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